molecular formula C21H34O2 B12659830 [(p-Dodecylphenoxy)methyl]oxirane CAS No. 34649-59-7

[(p-Dodecylphenoxy)methyl]oxirane

Cat. No.: B12659830
CAS No.: 34649-59-7
M. Wt: 318.5 g/mol
InChI Key: MSWONMWDQHSVIY-UHFFFAOYSA-N
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Description

[(p-Dodecylphenoxy)methyl]oxirane, also known as 4-Dodecylphenylglycidyl ether, is an organic compound with the molecular formula C21H34O2. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

[(p-Dodecylphenoxy)methyl]oxirane can be synthesized through the reaction of p-dodecylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the formation of the epoxide ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(p-Dodecylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(p-Dodecylphenoxy)methyl]oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding biological epoxidation processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of epoxy resins, coatings, and adhesives

Mechanism of Action

The mechanism of action of [(p-Dodecylphenoxy)methyl]oxirane involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by acids, bases, or enzymes, depending on the specific application. The molecular targets and pathways involved include interactions with nucleophiles such as amines, thiols, and carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(p-Dodecylphenoxy)methyl]oxirane is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where both hydrophobicity and reactivity are desired, such as in surfactants and specialty polymers .

Properties

CAS No.

34649-59-7

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

2-[(4-dodecylphenoxy)methyl]oxirane

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-15-20(16-14-19)22-17-21-18-23-21/h13-16,21H,2-12,17-18H2,1H3

InChI Key

MSWONMWDQHSVIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)OCC2CO2

Origin of Product

United States

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